6-Oxo DL-Norleucine, Formate Salt 6-Oxo DL-Norleucine, Formate Salt Allysine, also known as 6-oxonorleucine or alpha-aasa, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Allysine is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, allysine is primarily located in the cytoplasm and mitochondria. Allysine exists in all eukaryotes, ranging from yeast to humans. Allysine participates in a number of enzymatic reactions. In particular, Allysine and L-glutamic acid can be biosynthesized from saccharopine through the action of the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. In addition, Allysine can be converted into aminoadipic acid; which is catalyzed by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. In humans, allysine is involved in the lysine degradation pathway and the pyridoxine dependency with seizures pathway. Allysine is also involved in several metabolic disorders, some of which include the hyperlysinemia I, familial pathway, the glutaric aciduria type I pathway, the hyperlysinemia II or saccharopinuria pathway, and the saccharopinuria/hyperlysinemia II pathway.
Allysine is an alpha-amino acid consisting of lysine having an oxo group in place of the side-chain amino group. It is a tautomer of an allysine zwitterion.
Brand Name: Vulcanchem
CAS No.: 1962-83-0
VCID: VC0138356
InChI: InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
SMILES: C(CC=O)CC(C(=O)O)N
Molecular Formula: C₇H₁₃NO₅
Molecular Weight: 145.16 g/mol

6-Oxo DL-Norleucine, Formate Salt

CAS No.: 1962-83-0

Reference Standards

VCID: VC0138356

Molecular Formula: C₇H₁₃NO₅

Molecular Weight: 145.16 g/mol

6-Oxo DL-Norleucine, Formate Salt - 1962-83-0

CAS No. 1962-83-0
Product Name 6-Oxo DL-Norleucine, Formate Salt
Molecular Formula C₇H₁₃NO₅
Molecular Weight 145.16 g/mol
IUPAC Name 2-amino-6-oxohexanoic acid
Standard InChI InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
Standard InChIKey GFXYTQPNNXGICT-UHFFFAOYSA-N
SMILES C(CC=O)CC(C(=O)O)N
Canonical SMILES C(CC=O)CC(C(=O)O)N
Physical Description Solid
Description Allysine, also known as 6-oxonorleucine or alpha-aasa, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Allysine is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, allysine is primarily located in the cytoplasm and mitochondria. Allysine exists in all eukaryotes, ranging from yeast to humans. Allysine participates in a number of enzymatic reactions. In particular, Allysine and L-glutamic acid can be biosynthesized from saccharopine through the action of the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. In addition, Allysine can be converted into aminoadipic acid; which is catalyzed by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. In humans, allysine is involved in the lysine degradation pathway and the pyridoxine dependency with seizures pathway. Allysine is also involved in several metabolic disorders, some of which include the hyperlysinemia I, familial pathway, the glutaric aciduria type I pathway, the hyperlysinemia II or saccharopinuria pathway, and the saccharopinuria/hyperlysinemia II pathway.
Allysine is an alpha-amino acid consisting of lysine having an oxo group in place of the side-chain amino group. It is a tautomer of an allysine zwitterion.
Synonyms 6-Oxo-norleucine; 5-Formylnorvaline; 2-Amino-5-formylvaleric Acid; Allysine; α-Aminoadipic Acid δ-Semialdehyde; α-Aminoadipic δ-Semialdehyde;
PubChem Compound 207
Last Modified Nov 11 2021
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